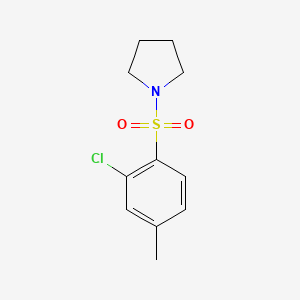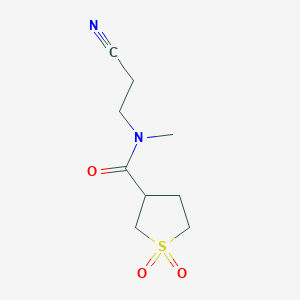![molecular formula C9H10ClNO6S B7567945 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567945.png)
2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid (MCPA) is a widely used herbicide that belongs to the group of phenoxyalkanoic acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 285.73 g/mol. MCPA is used to control broadleaf weeds in various crops such as cereals, grasslands, and pastures.
Mecanismo De Acción
2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid works by mimicking the natural plant hormone auxin. It disrupts the normal growth and development of plants by causing abnormal cell division and elongation. 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid is absorbed by the leaves and stems of plants and translocated to the growing points, where it causes the cells to elongate abnormally. This results in the death of the plant.
Biochemical and Physiological Effects:
2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid has been shown to have a low toxicity to mammals and birds. However, it can be toxic to fish and aquatic organisms. 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid is rapidly metabolized by plants and soil microorganisms, which reduces its persistence in the environment. It has a short half-life in soil and water, which makes it a suitable herbicide for use in areas where there is a risk of groundwater contamination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid is a widely used herbicide that has been extensively studied for its herbicidal properties. However, its use in lab experiments is limited due to its potential toxicity to aquatic organisms. It is also difficult to control the concentration of 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid in lab experiments, which can lead to inconsistent results.
Direcciones Futuras
There are several future directions for research on 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid. One area of research is the development of new formulations of 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid that are more effective and less toxic to the environment. Another area of research is the study of the effects of 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid on non-target organisms such as insects and soil microorganisms. Finally, there is a need for more research on the long-term effects of 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid on soil health and the environment.
Conclusion:
In conclusion, 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid is a widely used herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action involves mimicking the natural plant hormone auxin, which disrupts the normal growth and development of plants. 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid has a low toxicity to mammals and birds but can be toxic to fish and aquatic organisms. Its use in lab experiments is limited due to its potential toxicity to aquatic organisms and difficulty in controlling its concentration. There are several future directions for research on 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid, including the development of new formulations and the study of its effects on non-target organisms and the environment.
Métodos De Síntesis
2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid can be synthesized by the reaction of 4-chloro-2-methoxyphenol with chlorosulfonic acid to form 2-(4-chloro-2-methoxyphenyl)sulfonyl chloride. The sulfonyl chloride is then reacted with sodium hydroxide and ethyl glycolate to form 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid.
Aplicaciones Científicas De Investigación
2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid has been extensively studied for its herbicidal properties. It is used for weed control in various crops such as wheat, barley, oats, and rye. 2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid is also used in non-crop areas such as golf courses, parks, and roadsides. Its effectiveness in controlling broadleaf weeds has been well documented in scientific literature.
Propiedades
IUPAC Name |
2-[(4-chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO6S/c1-16-7-4-6(10)2-3-8(7)18(14,15)11-17-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKVLZYODJGJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)





![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
![4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)

![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)

![6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-3-carboxylic acid](/img/structure/B7567948.png)

![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)